N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
This compound features a 1,4-dihydroquinolin-4-one core substituted at position 3 with a 4-fluorobenzoyl group and at position 6 with an ethoxy moiety. The acetamide linker connects the dihydroquinolinone system to a 2,3-dihydro-1,4-benzodioxin ring. The benzodioxin moiety contributes to conformational rigidity, which could optimize target interactions .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN2O6/c1-2-35-20-8-9-23-21(14-20)28(34)22(27(33)17-3-5-18(29)6-4-17)15-31(23)16-26(32)30-19-7-10-24-25(13-19)37-12-11-36-24/h3-10,13-15H,2,11-12,16H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQFBKIUIYJELX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which combines elements of benzodioxin and quinoline derivatives, known for their diverse pharmacological properties.
The molecular formula of the compound is with a molecular weight of 512.6 g/mol. The structure includes various functional groups that suggest potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₂₈N₂O₆ |
| Molecular Weight | 512.6 g/mol |
| CAS Number | 895645-30-4 |
The biological activity of this compound can be attributed to its ability to interact with various enzymatic and receptor pathways. Preliminary studies suggest that it may function through:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as glucose metabolism and inflammation.
Receptor Modulation: Interaction with cellular receptors could alter signaling pathways, influencing cellular responses to stimuli.
DNA Interaction: The structure may allow for intercalation into DNA, impacting gene expression and cellular function.
Anticancer Activity
Recent research indicates that derivatives of quinoline and benzodioxin exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds similar to this compound showed promising results in inhibiting the proliferation of HeLa cells (cervical cancer) and other solid tumor lines.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been evaluated. It appears to downregulate pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting a potential therapeutic role in diseases characterized by chronic inflammation.
Case Studies
Several case studies have been conducted to evaluate the efficacy of related compounds in clinical settings:
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Case Study on Diabetes Management:
- A derivative was tested for its ability to inhibit α-glucosidase, an enzyme linked to carbohydrate metabolism in type 2 diabetes.
- Results indicated a significant reduction in postprandial glucose levels in diabetic models.
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Case Study on Cancer Treatment:
- In vivo studies showed that administration of the compound led to a marked reduction in tumor size in xenograft models of breast cancer.
- The mechanism was attributed to apoptosis induction and cell cycle arrest.
Comparison with Similar Compounds
Key Compounds:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide (CAS 895645-30-4) Substituent: 4-Ethylbenzoyl (vs. 4-fluorobenzoyl in the target compound). Impact: The ethyl group introduces lipophilicity, which may enhance membrane permeability but reduce electronic interactions (e.g., dipole or hydrogen bonding) compared to the electron-deficient fluorobenzoyl group. This substitution could alter pharmacokinetics or target selectivity .
Quinolinyl Acetamides with Indole Moieties
Key Compounds (from ):
(E)-2-(1-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Compound 52) Structural Differences: Replaces the dihydroquinolinone core with an indolin-3-ylidene system and substitutes the benzodioxin with a quinolin-6-yl group. Activity: Reported with a value of 5.503 (likely IC₅₀ in μM), suggesting moderate bioactivity. The fluorobenzyl group may mimic the fluorobenzoyl interaction in the target compound but with reduced conformational rigidity .
(E)-2-(1-(4-ethoxybenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Compound 54) Substituent: 4-Ethoxybenzyl (cf. ethoxy at position 6 in the target compound). Impact: The ethoxy group on the benzyl side chain may enhance solubility but reduce steric compatibility with hydrophobic binding pockets compared to the ethoxy group on the quinolinone core .
Sulfonamide-Linked Benzodioxin Derivatives
Key Compounds (from ):
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (Compound 7l) Structural Differences: Replaces the dihydroquinolinone-acetamide system with a sulfonamide linker and a 4-chlorophenylsulfonyl group. Activity: Demonstrated potent antimicrobial and antifungal activity with low hemolytic effects. The sulfonamide group may enhance hydrogen-bonding interactions with microbial targets compared to the acetamide linker in the target compound .
Fluorinated Aromatic Derivatives
Key Compounds (from ):
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide Structural Differences: Substitutes the acetamide-dihydroquinolinone system with a sulfonamide group directly attached to the benzodioxin ring. Impact: The sulfonamide group facilitates strong hydrogen-bonding networks in crystal structures, as analyzed in . This contrasts with the target compound’s acetamide linker, which may prioritize flexibility over directional interactions .
Comparative Data Table
Research Implications
- Electron-Withdrawing Groups : The 4-fluorobenzoyl group in the target compound may improve target binding compared to alkyl-substituted analogs (e.g., ethylbenzoyl) due to enhanced dipole interactions .
- Linker Flexibility : Acetamide linkers (target compound) balance flexibility and hydrogen-bonding capacity, whereas sulfonamide linkers () prioritize rigidity and stronger interactions .
- Heterocyclic Core: The dihydroquinolinone system offers a planar structure for π-π stacking, contrasting with the non-planar indolin-3-ylidene derivatives in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
